3-Methyl-4-phenyl-3-buten-2-one

Catalog No.
S1537763
CAS No.
1901-26-4
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-phenyl-3-buten-2-one

CAS Number

1901-26-4

Product Name

3-Methyl-4-phenyl-3-buten-2-one

IUPAC Name

3-methyl-4-phenylbut-3-en-2-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

BQJFBHBDOAIIGS-UHFFFAOYSA-N

SMILES

CC(=CC1=CC=CC=C1)C(=O)C

Solubility

insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)C

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)C

Flavoring Agent:

3-Methyl-4-phenyl-3-buten-2-one, also known as methyl cinnamyl ketone (MCK), is primarily recognized as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety and deemed it not to be a safety concern at current levels of intake when used as a flavoring agent [].

Precursor for other chemicals:

MCK can be used as a precursor for the synthesis of other chemicals, including:

  • Cinnamic acid: Cinnamic acid is a naturally occurring organic compound found in cinnamon and other plants. It has various applications in the food and fragrance industries [].
  • Cinnamaldehyde: Cinnamaldehyde is the main flavor and aroma compound in cinnamon. It is also used in the pharmaceutical industry [].

Research in other fields:

While research on the specific applications of MCK in scientific fields beyond flavoring and precursor synthesis is limited, some studies suggest its potential in other areas:

  • Antimicrobial activity: Some studies have investigated the antimicrobial properties of MCK against various bacteria and fungi, suggesting potential applications in food preservation or as disinfectants []. However, further research is needed to confirm its efficacy and safety in these contexts.
  • Antioxidant activity: Limited research indicates that MCK might possess antioxidant properties, although more studies are required to understand its potential benefits and mechanisms of action [].

3-Methyl-4-phenyl-3-buten-2-one, also known as 3-benzylidene-2-butanone, is an organic compound with the molecular formula C₁₁H₁₂O. It is characterized by a camphor-like odor and is classified as a substituted derivative of benzene, specifically an aromatic compound. This compound is practically insoluble in water and primarily resides in cellular membranes, indicating its lipophilic nature . Its structure features a double bond between the carbon atoms, contributing to its reactivity and potential applications in various fields.

The synthesis of 3-methyl-4-phenyl-3-buten-2-one typically involves the aldol condensation reaction between benzaldehyde and 2-butanone, facilitated by acidic catalysts such as hydrochloric acid or sulfuric acid. The reaction can yield branched and linear products depending on the conditions .

Key Reactions:

  • Aldol Condensation:
    • Benzaldehyde + 2-butanone → 3-methyl-4-phenyl-3-buten-2-one
  • Hydrogenation:
    • 3-methyl-4-phenyl-3-buten-2-one can be reduced to 3-methyl-4-phenyl-2-butanone using palladium on carbon as a catalyst under hydrogen pressure .

Research indicates that 3-methyl-4-phenyl-3-buten-2-one exhibits biological activity as a substrate for glutathione transferase, an enzyme involved in detoxifying harmful compounds. This compound has been shown to participate in metabolic pathways leading to the formation of secondary alcohols through bioreduction by microorganisms, particularly yeast strains .

Mechanism of Action:

  • Enzyme Interaction: Acts as a substrate for glutathione transferase, aiding in detoxification processes.

Several methods have been developed for synthesizing 3-methyl-4-phenyl-3-buten-2-one:

  • Aldol Condensation:
    • Involves the reaction of benzaldehyde with 2-butanone in the presence of an acid catalyst.
    • Conditions: Temperature range of 50 °C to 80 °C for several hours .
  • Hydrogenation:
    • The product from aldol condensation can be hydrogenated using palladium on carbon under controlled pressure and temperature conditions .

3-Methyl-4-phenyl-3-buten-2-one has diverse applications across various fields:

  • Flavoring Agent: Its camphor-like odor makes it suitable for use in perfumes and flavoring.
  • Pharmaceuticals: It serves as a precursor for synthesizing chiral compounds used in drug development.
  • Chemical Intermediates: Utilized in organic synthesis processes due to its reactive double bond.

Several compounds share structural similarities with 3-methyl-4-phenyl-3-buten-2-one, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
4-Phenyl-3-buten-2-oneC₁₀H₁₀OLacks methyl group at position 3; different reactivity profile .
α-MethylbenzylideneacetoneC₁₁H₁₂OSimilar structure but different substituents; used in similar applications .
4-MethylacetophenoneC₉H₁₀OLess complex structure; used in flavoring and fragrance industries .

Uniqueness

The unique aspect of 3-methyl-4-phenyl-3-buten-2-one lies in its specific substitution pattern and the presence of both a methyl group and a phenyl group adjacent to the double bond, which influences its reactivity and biological activity compared to similar compounds.

Physical Description

pale yellow crystalline solid with a sweet, fruity, berry, camphor odour

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

UNII

Z4887E8C9X

Other CAS

42968-14-9
1901-26-4

Wikipedia

(Z)-3-methyl-4-phenylbut-3-en-2-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Buten-2-one, 3-methyl-4-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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